6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution reactions: Introduction of the 4-butyl-3,5-dichlorophenyl group can be accomplished through nucleophilic substitution reactions.
Cyclization: The final step involves cyclization to form the dihydropyridazinone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridazinone to its fully reduced form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the pyridazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects involves inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include binding to the active site of COX-2 and preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
6-(4-Butyl-3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazine-based COX-2 inhibitors. Similar compounds include:
Celecoxib: A well-known COX-2 inhibitor used in the treatment of arthritis and other inflammatory conditions.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective COX-2 inhibitor used for pain relief in conditions like osteoarthritis and rheumatoid arthritis.
What sets this compound apart is its unique chemical structure, which may offer advantages in terms of selectivity, potency, and safety profile .
Properties
CAS No. |
62903-38-2 |
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Molecular Formula |
C14H16Cl2N2O |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
3-(4-butyl-3,5-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16Cl2N2O/c1-2-3-4-10-11(15)7-9(8-12(10)16)13-5-6-14(19)18-17-13/h7-8H,2-6H2,1H3,(H,18,19) |
InChI Key |
OXGDRFYBFSVOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1Cl)C2=NNC(=O)CC2)Cl |
Origin of Product |
United States |
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